![molecular formula C16H14N2OS B11842581 2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-57-6](/img/structure/B11842581.png)
2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 1-phenylethylthio group in this compound may enhance its biological activity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolin-4(3H)-one Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of 1-Phenylethylthio Group: The thiolation reaction can be performed using 1-phenylethylthiol in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfur atom in the 1-phenylethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-Phenylethyl)thio)quinazolin-4-amine
- 2-((1-Phenylethyl)thio)quinazolin-4-ol
- 2-((1-Phenylethyl)thio)quinazolin-4-thione
Uniqueness
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is unique due to the presence of the 1-phenylethylthio group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Eigenschaften
CAS-Nummer |
6956-57-6 |
|---|---|
Molekularformel |
C16H14N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(1-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)20-16-17-14-10-6-5-9-13(14)15(19)18-16/h2-11H,1H3,(H,17,18,19) |
InChI-Schlüssel |
AXAWQSVIYXGKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
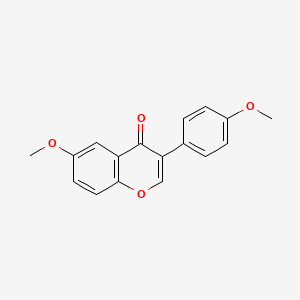
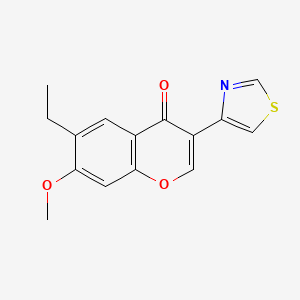
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
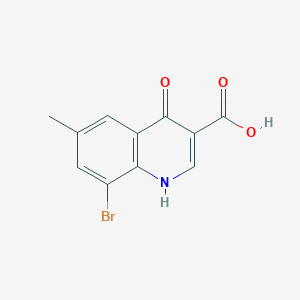

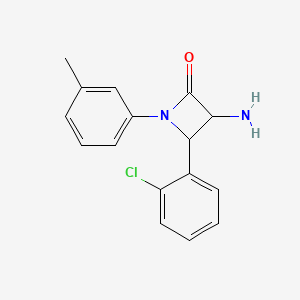

![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)
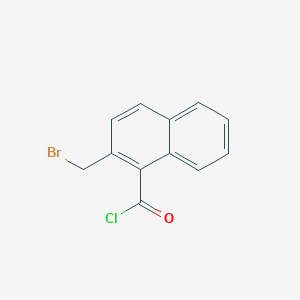
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

